
Androsta-1,4,6-triène-3,17-dione
Vue d'ensemble
Description
Applications De Recherche Scientifique
Overview
Androsta-1,4,6-triene-3,17-dione is a steroidal compound that irreversibly inhibits the aromatase enzyme, which converts androgens into estrogens. This property has made it a subject of interest in several research areas due to its potential therapeutic applications and implications in sports doping.
Chemistry
In the field of chemistry, ATD serves as a crucial intermediate in synthesizing various steroidal compounds. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives that may possess enhanced biological activity.
Biology
ATD is extensively utilized in biological research to study estrogen biosynthesis inhibition. By examining how ATD affects cellular processes and signaling pathways, researchers gain insights into the roles of estrogens in various physiological conditions.
Medicine
The medical applications of ATD are particularly noteworthy:
- Breast Cancer Treatment : ATD has been investigated for its potential use in treating estrogen-dependent cancers like breast cancer. By lowering estrogen levels, it may inhibit tumor growth and progression.
- Hormone Replacement Therapy : Due to its ability to modulate estrogen levels, ATD may also be considered in hormone replacement therapies where estrogen control is necessary.
Industry
In the dietary supplement industry, ATD is marketed for its purported benefits in controlling estrogen levels among bodybuilders and athletes. Its use aims to enhance testosterone levels indirectly by reducing estrogen production.
Data Tables
Application Area | Specific Use | Mechanism |
---|---|---|
Chemistry | Synthesis of steroidal compounds | Intermediate in chemical reactions |
Biology | Estrogen biosynthesis studies | Aromatase inhibition |
Medicine | Breast cancer treatment | Reduces estrogen levels |
Industry | Dietary supplements | Controls estrogen for muscle growth |
Case Study 1: Breast Cancer Research
A study evaluated the effects of ATD on breast cancer cell lines. The results indicated that treatment with ATD significantly reduced cell proliferation due to decreased estrogen availability. The findings suggest potential therapeutic benefits for patients with hormone-sensitive tumors .
Case Study 2: Doping Control
Research focused on the metabolism of ATD in equine subjects highlighted its detection methods in doping control scenarios. The study employed gas chromatography-mass spectrometry (GC-MS) to identify urinary metabolites of ATD, providing a framework for monitoring its illicit use in sports .
Analyse Biochimique
Biochemical Properties
Androsta-1,4,6-triene-3,17-dione interacts with the enzyme aromatase, which is involved in the biosynthesis of estrogen . By binding to and inactivating aromatase, Androsta-1,4,6-triene-3,17-dione effectively reduces the synthesis of estrogen .
Cellular Effects
Androsta-1,4,6-triene-3,17-dione has significant effects on various types of cells and cellular processes. By inhibiting the synthesis of estrogen, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Androsta-1,4,6-triene-3,17-dione involves its binding to the enzyme aromatase, leading to the enzyme’s inactivation . This results in a decrease in estrogen synthesis, which can lead to changes in gene expression and other cellular effects .
Dosage Effects in Animal Models
In animal models, Androsta-1,4,6-triene-3,17-dione has been shown to prevent the normal rise in ovarian estradiol concentrations at dosages of 25-100 mg/kg . It may act in vivo to inhibit fertility by inhibition of estrogen biosynthesis .
Metabolic Pathways
Androsta-1,4,6-triene-3,17-dione is involved in the metabolic pathway of estrogen biosynthesis, where it interacts with the enzyme aromatase . The inhibition of aromatase leads to a decrease in the synthesis of estrogen .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Androsta-1,4,6-triene-3,17-dione involves the transformation of sterols into androsta-1,4-diene-3,17-dione, followed by further chemical modifications . The process typically includes the use of specific strains of microorganisms, such as Mycobacterium neoaurum, which can convert sterols into the desired product .
Industrial Production Methods: Industrial production of Androsta-1,4,6-triene-3,17-dione often involves microbial biotransformation processes. These processes utilize specific bacterial strains to convert sterols into androsta-1,4-diene-3,17-dione, which is then chemically modified to produce the final compound .
Analyse Des Réactions Chimiques
Types of Reactions: Androsta-1,4,6-triene-3,17-dione undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the transformation of the compound .
Major Products Formed: The major products formed from these reactions include 17b-hydroxyandrosta-1,4,6-trien-3-one, boldenone, and androsta-4,6-diene-3,17-dione .
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Exemestane (Aromasin): Another steroidal aromatase inhibitor used in the treatment of breast cancer.
Anastrozole and Letrozole: Nonsteroidal aromatase inhibitors used in the treatment of estrogen-dependent breast cancer.
Uniqueness: Androsta-1,4,6-triene-3,17-dione is unique due to its irreversible binding to aromatase, which results in permanent inactivation of the enzyme . This distinguishes it from other aromatase inhibitors that may only temporarily inhibit the enzyme’s activity .
Activité Biologique
Androsta-1,4,6-triene-3,17-dione (ATD) is a potent irreversible aromatase inhibitor that has garnered attention for its biological activity, particularly in the context of estrogen biosynthesis inhibition and its implications in sports doping. This article explores the compound's mechanisms of action, metabolic pathways, clinical relevance, and case studies highlighting its effects.
ATD functions primarily as an aromatase inhibitor , which means it inhibits the enzyme aromatase responsible for converting androgens into estrogens. By permanently binding to the aromatase enzyme, ATD effectively reduces estrogen levels in the body. This property makes it significant in contexts where estrogen modulation is desired, such as hormone-sensitive cancers and bodybuilding.
- Aromatase Inhibition : ATD has a Ki value of 0.18 μM, indicating its potency as an aromatase inhibitor . The reduction in estrogen biosynthesis can lead to increased levels of testosterone and dihydrotestosterone (DHT), which are critical for muscle growth and recovery.
Metabolism
The metabolism of ATD has been extensively studied in both humans and animals, particularly horses. Key findings include:
- Urinary Metabolism : ATD is primarily excreted unchanged or as various metabolites. Studies have identified several metabolites including 17β-hydroxyandrosta-1,4-dien-3-one (boldenone) and androsta-4,6-diene-3,17-dione .
Table 1: Metabolites of Androsta-1,4,6-triene-3,17-dione
Metabolite Name | Structure/Description |
---|---|
17β-hydroxyandrosta-1,4-dien-3-one | Boldenone |
Androsta-4,6-diene-3,17-dione | Key metabolite |
Androsta-1,4,6-trien-17β-ol-3-one | Hydroxylated metabolite |
Hydroxylated androsta metabolites | Various stereoisomers identified |
Clinical Relevance
The clinical implications of ATD are profound:
- Cancer Treatment : Due to its ability to lower estrogen levels, ATD is being investigated for its potential use in treating hormone-sensitive cancers such as breast cancer.
- Sports Doping : ATD is classified as a prohibited substance by the World Anti-Doping Agency (WADA) due to its performance-enhancing effects . Its use has been linked to positive tests for anabolic steroids like boldenone.
Case Study 1: Doping Control Analysis
In a study involving urine samples from athletes tested for doping control in 2006, metabolites of ATD were detected. The analysis revealed alterations in steroid profiles indicative of ATD usage .
Case Study 2: Metabolic Studies in Horses
A comprehensive study on the metabolism of ATD in horses highlighted the extensive biotransformation of the compound. In vitro studies indicated multiple metabolites with varying detection times post-administration. Notably, two metabolites were detectable for up to 77 hours in urine samples following administration .
Propriétés
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,7,9,11,14-16H,5-6,8,10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVSUQWCZQBWCP-QAGGRKNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)C=CC4=CC(=O)C=CC34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C=CC4=CC(=O)C=C[C@]34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862328 | |
Record name | Androsta-1,4,6-triene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
633-35-2 | |
Record name | Androsta-1,4,6-triene-3,17-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=633-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Androsta-1,4,6-triene-3,17-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Androsta-1,4,6-triene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANDROSTA-1,4,6-TRIENE-3,17-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/217A6T1V8N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.